4-Mercapto-4-methylpentanoic acid
Overview
Description
4-Mercapto-4-methylpentanoic acid is an organic compound with the molecular formula C6H12O2S. It is a thiol-containing carboxylic acid, characterized by the presence of a mercapto group (-SH) and a methyl group attached to the fourth carbon of the pentanoic acid chain. This compound is known for its unique branched structure and reactivity, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
4-Mercapto-4-methylpentanoic acid is a chemical compound that has been found to be a useful component in Antibody-Drug Conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . The primary targets of this compound are therefore likely to be specific cancer cells .
Mode of Action
It is known that it plays a crucial role in the construction of adcs . ADCs work by using the specificity of monoclonal antibodies to deliver cytotoxic drugs directly to cancer cells . This allows for targeted therapy, reducing damage to healthy cells .
Biochemical Pathways
Given its role in adcs, it is likely involved in pathways related to cell death and cancer progression .
Pharmacokinetics
As a component of adcs, its bioavailability would be largely dependent on the properties of the overall adc molecule .
Result of Action
The primary result of the action of this compound is its potential contribution to the cytotoxic effects of ADCs on cancer cells . By aiding in the delivery of cytotoxic drugs to cancer cells, it may contribute to the inhibition of tumor growth .
Action Environment
The action of this compound, as part of an ADC, can be influenced by various environmental factors. These may include the presence of other drugs, the patient’s overall health status, and specific characteristics of the tumor environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-mercapto-4-methylpentanoic acid can be efficiently achieved through an intermolecular radical transfer reaction. This method involves the use of xanthate chemistry and gaseous olefins, which allows for regioselective and simple setup . The reaction conditions typically include the use of radical initiators and specific solvents to facilitate the transfer reaction.
Industrial Production Methods: In industrial settings, this compound is produced using scalable and cost-effective methods. The process often involves the use of thiol precursors and carboxylic acid derivatives under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Mercapto-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or thioesters.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers, thioesters.
Scientific Research Applications
4-Mercapto-4-methylpentanoic acid has a wide range of applications in scientific research:
Biology: The compound is utilized in the functionalization of biomolecules and in the study of thiol-based redox processes.
Medicine: It plays a role in the development of antibody-drug conjugates (ADCs), where it serves as a linker.
Comparison with Similar Compounds
- 4-Mercapto-4-methylpentanoic acid
- 4-Mercapto-4-methylbutanoic acid
- 4-Mercapto-4-methylhexanoic acid
Comparison: this compound is unique due to its specific branched structure, which provides a high level of control over the size and shape of nanoparticles when used as a stabilizing agent. Compared to similar compounds, it offers better regioselectivity and compatibility with ADC chemistry, making it a preferred choice in both research and industrial applications .
Properties
IUPAC Name |
4-methyl-4-sulfanylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-6(2,9)4-3-5(7)8/h9H,3-4H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIFSIGCMOMQRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468847 | |
Record name | 4-Mercapto-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140231-31-8 | |
Record name | 4-Mercapto-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-4-sulfanylpentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-mercapto-4-methylpentanoic acid considered a useful building block in Antibody-Drug Conjugate (ADC) research?
A1: this compound plays a crucial role in ADC development due to the presence of its thiol (–SH) group. [] This thiol group enables the molecule to form stable thioether linkages with other molecules, specifically the drug and linker components within an ADC. This linkage strategy is vital for constructing effective ADCs. []
Q2: What are the advantages of the synthetic approach presented in the paper for producing this compound compared to traditional methods?
A2: The paper highlights several benefits of their proposed synthetic route for this compound:
- Efficiency: The approach utilizes an intermolecular radical transfer reaction as the key step, leading to a more efficient synthesis. []
- Modularity: The method allows for easy modification and creation of original analogues of this compound, broadening its applications in ADC development. []
- Compatibility: The chemistry involved in this synthesis aligns well with established ADC construction techniques, making it easily integrable into existing ADC development workflows. []
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